molecular formula C34H46O18 B1675140 Loroglossin CAS No. 58139-22-3

Loroglossin

Cat. No.: B1675140
CAS No.: 58139-22-3
M. Wt: 742.7 g/mol
InChI Key: QABASLXUKXNHMC-PIFIRMJRSA-N
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Description

Loroglossin is an organic compound that belongs to the class of oligomers, consisting of multiple chemically identical units. It is primarily used as a dye and colorant, applicable to textiles, plastics, ink, paint, and other materials . This compound is known for its vibrant and stable coloring properties, making it a valuable compound in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Loroglossin is typically achieved through chemical synthesis. This process involves reacting two or more different compounds to form the desired product. The specific preparation method depends on the synthetic target and the available starting materials .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Loroglossin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Loroglossin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Loroglossin involves its interaction with specific molecular targets and pathways. As a succinate derivative, this compound can interact with various enzymes and receptors in biological systems. Its effects are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Loroglossin is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its specific applications as a dye and colorant, as well as its unique chemical structure that contributes to its stability and vibrant coloring properties.

Properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABASLXUKXNHMC-PIFIRMJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973709
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-22-3
Record name Loroglossin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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